(R)-Methyl 2-(benzylamino)propanoate hydrochloride
Description
(R)-Methyl 2-(benzylamino)propanoate hydrochloride is a chiral organic compound characterized by a propanoate ester backbone, a benzylamino substituent at the 2-position, and a hydrochloride salt. The (R)-configuration at the stereogenic center ensures its utility in enantioselective synthesis, particularly in pharmaceutical and agrochemical research. The benzyl group introduces significant steric bulk and lipophilicity, influencing solubility and reactivity in synthetic pathways.
Properties
IUPAC Name |
methyl (2R)-2-(benzylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUWPAKLUHULRE-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(benzylamino)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ®-2-aminopropanoic acid (alanine) and benzyl chloride.
Formation of Benzylamine: The amino group of alanine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form ®-2-(benzylamino)propanoic acid.
Esterification: The carboxyl group of ®-2-(benzylamino)propanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form ®-Methyl 2-(benzylamino)propanoate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form ®-Methyl 2-(benzylamino)propanoate hydrochloride.
Industrial Production Methods
Industrial production of ®-Methyl 2-(benzylamino)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the benzylation and esterification reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ®-2-(benzylamino)propanoic acid.
Reduction: Formation of ®-Methyl 2-(benzylamino)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Methyl 2-(benzylamino)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active ®-2-(benzylamino)propanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between (R)-Methyl 2-(benzylamino)propanoate hydrochloride and related compounds:
Structural and Functional Analysis
- Benzylamino vs. Amide/Amine Groups: The target compound’s benzylamino group (C₆H₅CH₂NH−) enhances lipophilicity and steric hindrance compared to the amide group in ’s compound or the smaller methylamino group in ’s compound. This difference impacts reactivity in nucleophilic substitution or coupling reactions .
- Chain Length and Chirality: ’s (R)-Methyl 2-aminobutanoate hydrochloride has a shorter carbon chain (butanoate vs. propanoate), reducing molecular weight by ~75.8 g/mol. Its lack of a benzyl group simplifies synthesis but limits applications requiring aromatic interactions .
- Hydrochloride Salts: All compounds form hydrochloride salts, improving solubility in polar solvents. However, the dihydrochloride form of (R)-Methyl 2,6-diaminohexanoate () increases acidity, which may destabilize acid-sensitive intermediates .
Key Research Findings and Implications
Stereochemical Utility: Compounds like ’s amide derivative demonstrate high enantioselectivity in peptide coupling, suggesting the target compound’s benzylamino group could similarly direct stereochemical outcomes in alkylation or acylation reactions .
Solubility Trends : ’s ether-containing compound exhibits greater water solubility than the target compound, emphasizing the benzyl group’s role in modulating lipophilicity for membrane permeability studies .
Synthetic Flexibility: Shorter-chain analogs () are preferred for rapid synthesis of amino acid derivatives, while the target compound’s aromatic moiety may optimize interactions in receptor-binding assays .
Limitations and Contradictions
- For example, the benzylamino group’s aromaticity introduces unique reactivity absent in aliphatic analogs .
- Direct pharmacological or thermodynamic data for the target compound are unavailable in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
(R)-Methyl 2-(benzylamino)propanoate hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: CHClNO
- CAS Number: 95071-12-8
Synthesis Overview:
The synthesis of this compound typically follows these steps:
- Formation of Benzylamine: Reaction of L-alanine with benzyl chloride in the presence of sodium hydroxide.
- Esterification: The resulting acid undergoes esterification with methanol using sulfuric acid as a catalyst.
- Hydrochloride Formation: The ester is treated with hydrochloric acid to yield the hydrochloride salt.
This compound exhibits its biological effects primarily through its interaction with specific enzymes and receptors. The benzylamino group facilitates binding to various biological targets, potentially leading to enzyme inhibition or receptor activation. The hydrolysis of the ester group releases the active form, (R)-2-(benzylamino)propanoic acid, which can further engage in biological interactions.
Pharmacological Applications
Research indicates that this compound may possess:
- Enzyme Inhibition: Studies have shown that it can inhibit certain enzymes, which is crucial for drug development.
- Therapeutic Potential: There are ongoing investigations into its use as a precursor for pharmaceuticals targeting various diseases, including cancer .
Comparison with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| (S)-Methyl 2-(benzylamino)propanoate hydrochloride | Enantiomer of (R) form | Different activity profile |
| Methyl 2-(benzylamino)butanoate hydrochloride | Additional carbon in alkyl chain | Varies in potency |
| Ethyl 2-(benzylamino)propanoate hydrochloride | Ethyl instead of methyl ester | Altered solubility and activity |
The unique stereochemistry of this compound contributes to its distinct biological activities compared to its enantiomers and related compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of (R)-Methyl 2-(benzylamino)propanoate exhibit promising anticancer properties. For instance, a study demonstrated that modifications to the compound led to enhanced potency against HeLa cells, showcasing IC values significantly lower than standard chemotherapeutics like doxorubicin .
Enzyme Interaction Studies
A detailed investigation into the interaction between this compound and specific enzymes has revealed that it can act as an effective inhibitor in various biochemical pathways. These findings suggest potential applications in metabolic disorders where enzyme regulation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
